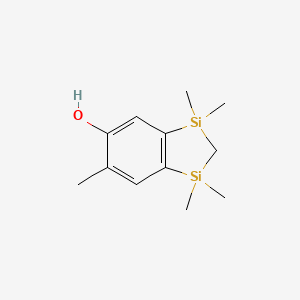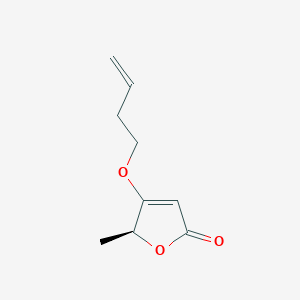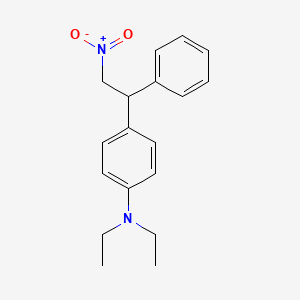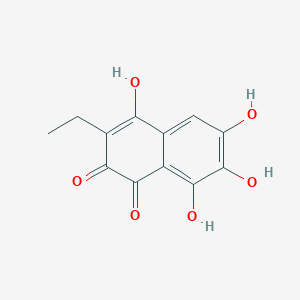![molecular formula C13H19N3S B14217547 Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- CAS No. 832099-15-7](/img/structure/B14217547.png)
Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- is an organosulfur compound that belongs to the class of thiourea derivatives Thiourea itself is a compound with the formula SC(NH₂)₂, where the oxygen atom in urea is replaced by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or carbon disulfide. For the preparation of Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-, a common method involves the reaction of 3-methyl-4-(1-piperidinyl)aniline with an isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, thiourea derivatives are often produced through the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and cost-effective, allowing for large-scale production of various thiourea compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives .
Wissenschaftliche Forschungsanwendungen
Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound has shown potential as an antibacterial, antioxidant, and anticancer agent.
Medicine: Research indicates its potential use in developing drugs for treating diseases such as cancer and Alzheimer’s.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in plastics
Wirkmechanismus
The mechanism of action of Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. In cancer cells, it induces apoptosis through caspase-independent pathways, leading to cell death. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with the formula SC(NH₂)₂.
Selenourea: Similar to thiourea but with selenium replacing sulfur.
Urea: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
832099-15-7 |
|---|---|
Molekularformel |
C13H19N3S |
Molekulargewicht |
249.38 g/mol |
IUPAC-Name |
(3-methyl-4-piperidin-1-ylphenyl)thiourea |
InChI |
InChI=1S/C13H19N3S/c1-10-9-11(15-13(14)17)5-6-12(10)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H3,14,15,17) |
InChI-Schlüssel |
NVYVWHZBRGWOSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=S)N)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
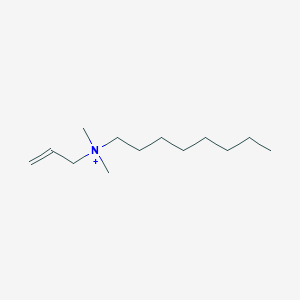
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
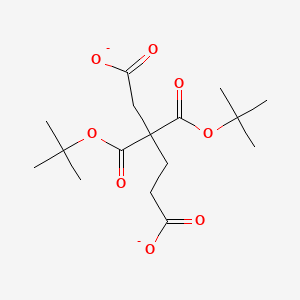
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
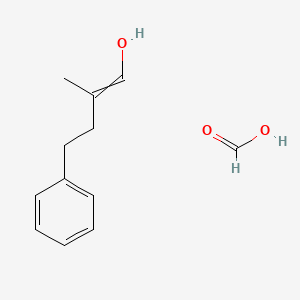
![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
